TED-347 HCl
Description
Biological Significance of TEA Domain-Yes Associated Protein/Transcriptional Coactivator with PDZ-binding Motif Interaction in Oncogenesis
The transcriptional coactivators Yes Associated Protein and Transcriptional Coactivator with PDZ-binding Motif serve as critical effectors of the Hippo tumor suppressor pathway, orchestrating complex oncogenic programs through their interaction with TEA domain family transcription factors. These proteins function as master regulators of cellular processes fundamental to cancer development, including cell proliferation, survival, epithelial-to-mesenchymal transition, and immune evasion mechanisms. The biological significance of their dysregulation extends across multiple cancer hallmarks, with Yes Associated Protein and Transcriptional Coactivator with PDZ-binding Motif facilitating sustained proliferative signaling, resistance to cell death, and activation of invasion and metastasis programs.
Research has demonstrated that Yes Associated Protein and Transcriptional Coactivator with PDZ-binding Motif are frequently amplified or hyperactivated in diverse human cancers, including breast, ovarian, lung, head and neck, liver, and colon malignancies. The transcriptional programs activated by these coactivators encompass critical oncogenic processes such as stemness maintenance, mechanotransduction responses, drug resistance development, metabolic reprogramming, angiogenesis promotion, and immune suppression. Particularly noteworthy is their role in regulating pluripotency factors including SRY-box transcription factor 2, Nanog homeobox, and POU class 5 homeobox 1, which collectively maintain cancer stem cell characteristics and tumor-initiating capabilities.
The mechanosensory functions of Yes Associated Protein and Transcriptional Coactivator with PDZ-binding Motif represent another crucial aspect of their oncogenic potential. These proteins respond to extracellular matrix stiffness, cellular morphology changes, and cytoskeletal tension alterations, translating mechanical signals into proliferative transcriptional programs that support tumor growth and progression. Furthermore, their involvement in chemotherapy resistance has been extensively documented, with target genes such as connective tissue growth factor and cysteine rich angiogenic inducer 61 conferring resistance to taxane-based therapies.
The immunosuppressive functions mediated by Yes Associated Protein and Transcriptional Coactivator with PDZ-binding Motif activity have emerged as particularly significant in cancer progression. These proteins promote the expression of programmed cell death 1 ligand and recruit immunosuppressive cell populations including myeloid-derived suppressor cells and M2 macrophages, creating a tumor microenvironment conducive to immune evasion. This immunomodulatory capacity has important implications for combination therapeutic strategies that integrate TEA domain inhibition with checkpoint blockade approaches.
Rationale for Targeting TEA Domain Palmitoylation Pockets in Cancer Therapy
The therapeutic targeting of TEA domain palmitoylation represents a mechanistically sophisticated approach to disrupting Yes Associated Protein and Transcriptional Coactivator with PDZ-binding Motif oncogenic signaling. TEA domain proteins undergo auto-palmitoylation at conserved cysteine residues, a post-translational modification essential for their transcriptional activity and protein-protein interactions. This palmitoylation process creates hydrophobic pockets that serve as critical binding sites for transcriptional coactivators and represent attractive therapeutic targets due to their functional importance and structural accessibility.
The rationale for targeting palmitoylation pockets stems from several key advantages over alternative therapeutic approaches. First, the palmitoylation sites are highly conserved across TEA domain family members, allowing for the development of pan-inhibitors that can simultaneously target multiple isoforms. Second, the covalent modification of these sites can achieve sustained inhibition of transcriptional activity, potentially overcoming the rapid protein turnover and compensatory mechanisms that limit the efficacy of reversible inhibitors. Third, the specificity of covalent targeting to the palmitoylation pocket minimizes off-target effects compared to broader transcriptional modulators.
Mechanistic studies have revealed that TEA domain palmitoylation inhibitors function through multiple complementary pathways. Primary inhibition occurs through direct blockade of Yes Associated Protein and Transcriptional Coactivator with PDZ-binding Motif binding to TEA domain proteins, resulting in transcriptional repression of oncogenic target genes. Secondary effects include the activation of compensatory signaling pathways, such as vestigial like family member 3-mediated transcriptional activation of SRY-box transcription factor 4/phosphatidylinositol 3-kinase/protein kinase B signaling, which can confer therapeutic resistance but also presents opportunities for combination therapy approaches.
The therapeutic window for TEA domain palmitoylation inhibitors has been established through extensive preclinical evaluation demonstrating preferential sensitivity in Yes Associated Protein-dependent cancer cell lines compared to normal tissues. This selectivity profile supports the clinical development of these agents as targeted therapies for molecularly defined patient populations with hyperactive Hippo pathway signaling. Additionally, the reversible nature of some palmitoylation inhibitors allows for dose optimization and management of potential on-target toxicities related to normal tissue homeostasis.
Historical Development of Covalent TEA Domain Inhibitors
The historical development of covalent TEA domain inhibitors represents a systematic evolution from early proof-of-concept molecules to sophisticated, clinically relevant therapeutic agents. The initial identification of verteporfin as a disruptor of TEA domain-Yes Associated Protein interactions provided the first evidence that small molecules could effectively target this protein-protein interface, establishing the conceptual foundation for subsequent drug development efforts. This early work demonstrated that pharmacological disruption of TEA domain-Yes Associated Protein complexes could suppress oncogenic effects in cancer models, validating the therapeutic potential of this approach.
The development trajectory of covalent TEA domain inhibitors gained significant momentum with the discovery of flufenamic acid derivatives capable of targeting palmitoylation pockets. These compounds represented the first systematic exploration of covalent modification strategies for TEA domain proteins, utilizing electrophilic warheads to achieve irreversible binding to conserved cysteine residues. Structure-activity relationship studies revealed critical requirements for potent binding, including the importance of aromatic substituents and the necessity of reactive electrophilic groups positioned for optimal cysteine targeting.
The breakthrough discovery of TED-347 emerged from comprehensive screening efforts focused on identifying covalent modifiers of the TEA domain central pocket. This compound, characterized as 2-chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethan-1-one, demonstrated superior potency compared to earlier flufenamic acid derivatives while maintaining selectivity for TEA domain family proteins. The chloromethyl ketone functionality of TED-347 enables specific covalent modification of cysteine 367 in TEA domain 4, resulting in allosteric inhibition of Yes Associated Protein binding and transcriptional activity.
Subsequent developments in the field have focused on improving potency, selectivity, and pharmacological properties of covalent TEA domain inhibitors. The discovery of kojic acid analogues represented an alternative chemical scaffold capable of covalent TEA domain targeting, with compound 19 demonstrating potent inhibition through retro-Mannich reaction-mediated Michael acceptor formation. These studies provided important mechanistic insights into the requirements for covalent targeting and established structure-activity relationships that guide contemporary inhibitor design.
Recent advances have yielded highly potent reversible TEA domain inhibitors, such as TM2, which exhibits sub-micromolar inhibition of TEA domain auto-palmitoylation while maintaining excellent selectivity profiles. The development of subtype-selective inhibitors, including DC-TEAD3in03 with 100-fold selectivity for TEA domain 3 over other family members, demonstrates the feasibility of achieving isoform-specific targeting within this protein family. These advances collectively establish a robust foundation for clinical translation of TEA domain-targeted therapies.
| Compound | Chemical Structure | Target Specificity | Potency (IC50) | Mechanism | Year Reported |
|---|---|---|---|---|---|
| Verteporfin | Porphyrin derivative | TEA domain-Yes Associated Protein complex | Not specified | Non-covalent disruption | 2012 |
| Flufenamic acid | Anthranilic acid derivative | TEA domain palmitoylation | >50 μM | Covalent modification | 2018 |
| TED-347 | Chloromethyl ketone | TEA domain 4-Yes Associated Protein 1 | 5.9 μM (binding), 1.3 μM (covalent) | Covalent cysteine 367 modification | 2018 |
| Compound 19 (Kojic acid analogue) | Kojic acid derivative | TEA domain central pocket | 7.9 μM | Retro-Mannich covalent modification | 2020 |
| TM2 | Benzoyl-piperazine-carboxamide | TEA domain 2/4 palmitoylation | 156 nM (TEA domain 2), 38 nM (TEA domain 4) | Reversible palmitoylation inhibition | 2022 |
| DC-TEAD3in03 | Acrylamide derivative | TEA domain 3 selective | 0.16 μM | Covalent modification with isoform selectivity | 2021 |
Properties
Molecular Formula |
C15H12Cl2F3NO |
|---|---|
Molecular Weight |
350.1622 |
IUPAC Name |
2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethan-1-one hydrochloride |
InChI |
InChI=1S/C15H11ClF3NO.ClH/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19;/h1-8,20H,9H2;1H |
InChI Key |
PIBMQTDKMKPAKH-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CC=C1NC2=CC=CC(C(F)(F)F)=C2)CCl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TED-347; TED 347; TED347; TED-347 HCl |
Origin of Product |
United States |
Scientific Research Applications
Key Findings on Mechanism:
- Inhibition Potency : TED-347 exhibits an EC50 value of 5.9 µM in HEK293 cell-based assays, indicating its effectiveness in inhibiting TEAD transcriptional activity .
- Toxicity Profile : While effective against certain cancer cell lines, TED-347 has shown toxicity in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, necessitating careful evaluation in therapeutic contexts .
Antitumor Activity
A study evaluated the antitumor efficacy of TED-347 in various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation and induced apoptosis in YAP-dependent cancer models. The findings suggest that targeting the TEAD-YAP interaction could be a viable strategy for developing new cancer therapies.
Cellular Assays
In cellular assays, TED-347 was tested against multiple cancer types, including breast and liver cancers. The results indicated that treatment with TED-347 led to decreased tumor sphere formation and reduced expression of YAP/TAZ target genes .
| Cancer Type | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer | 5.9 | Inhibition of tumor growth |
| Liver Cancer | 0.72 | Reduced tumor sphere formation |
| NSCLC | Toxicity noted | Limited therapeutic application |
Structural Insights
Molecular docking studies have provided insights into the binding interactions between TED-347 and TEAD proteins. The compound occupies a cryptic pocket within the TEAD structure, which is critical for its inhibitory action .
Comparison with Similar Compounds
Key Pharmacological Data :
- EC50 : 5.9 μM (TEAD4•YAP1 PPI inhibition)
- Covalent Binding : Ki = 10.3 μM (TEAD4)
- In Vivo Efficacy: Reduces tumor volume, weight, and metastasis in prostate cancer (PCa) and esophageal squamous cell carcinoma (ESCC) models .
The development of TEAD inhibitors has focused on covalent modifiers of the palmitoylation site (Cys-367 in TEAD4) and non-covalent disruptors of YAP-TEAD binding. Below is a detailed comparison of TED-347 with structurally and mechanistically analogous compounds.
Covalent TEAD Inhibitors
TED-347
- Mechanism : Irreversible covalent binding to Cys-367 via a chloromethyl ketone warhead .
- Selectivity : High for TEAD4; minimal off-target effects on unrelated PPIs (e.g., uPAR•uPA, Cav2.2α•β) .
- Resistance : Reduced efficacy in FATP5-overexpressing PCa cells due to lipid metabolic rewiring .
- Clinical Relevance: Demonstrated anti-tumor activity in PCa, ESCC, and Merlin-deficient schwannoma models .
DC-TEADin02
- Mechanism : Uses a vinyl sulfonamide warhead for covalent TEAD inhibition .
- Efficacy : Comparable to TED-347 in disrupting YAP-TEAD interactions but lacks detailed in vivo data .
- Limitations : Higher electrophilicity may increase off-target risks compared to TED-347’s chloromethyl ketone .
K975
- Mechanism : Arylamide-based covalent inhibitor with lower electrophilicity .
- Advantages: Potent cellular activity (nanomolar range) and in vivo efficacy in mouse tumor models .
- Drawbacks : Requires high doses for therapeutic effect, limiting clinical utility .
MYF-01-037
- Mechanism : FA-scaffold-derived irreversible inhibitor .
- Performance: Less selective than TED-347, with unoptimized pharmacokinetics .
Reversible TEAD Inhibitors
VT103
- Mechanism: Reversible, non-covalent binding to TEAD’s palmitate pocket .
- Limitations : Lower potency (micromolar EC50) compared to TED-347 .
Comparative Data Table
Research Findings and Differentiation
Efficacy in Lipid Metabolism-Dependent Cancers: TED-347’s activity is modulated by FATP5, a lipid transporter.
Apoptosis Induction: In Merlin-deficient schwannoma cells, TED-347 induces a 12-fold increase in caspase activation, outperforming FRAX-1036 (a PAK inhibitor) in promoting apoptosis .
Downstream Pathway Suppression: TED-347 inhibits SGK1 and CTGF expression in ESCC, critical for TEAD4/YAP1-driven malignancy.
Structural Insights :
- Modifications of TED-347’s methylamide group to chloromethyl ketone enhance allosteric disruption of TEAD4-YAP1, increasing binding free energy (∆∆G) by 30% compared to parent compounds .
Preparation Methods
Epoxide Ring-Opening and Azide Intermediate Formation
The synthesis begins with tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (S1 ), which undergoes an epoxide ring-opening reaction. Two pathways are documented:
-
Racemic Route : Treatment of S1 with sodium azide (NaN₃) in aqueous ethanol at 60°C for 12 hours yields azide intermediate S2 with >90% conversion.
-
Asymmetric Route : Using trimethylsilyl azide (TMSN₃) and a chiral chromium complex catalyst, enantiomerically enriched S2 is obtained (85% yield, 92% ee).
Table 1: Reaction Conditions for Epoxide Ring-Opening
| Intermediate | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| S2 | NaN₃, H₂O/EtOH | Ethanol | 60°C | 12 hr | 90 |
| S2 | TMSN₃, Cr catalyst | THF | 25°C | 24 hr | 85 |
¹H NMR characterization of S2 (500 MHz, CDCl₃) reveals key signals at δ 3.72–3.68 (m, 2H, CH₂O), 3.45–3.41 (m, 2H, CH₂N₃), and 1.43 (s, 9H, t-Bu).
Click Chemistry for Pyridine Moiety Incorporation
Intermediate S2 undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-ethynylpyridine to form triazole-linked S3 . Reaction conditions include:
-
Reagents : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), 3-ethynylpyridine (1.2 eq).
-
Solvent : tert-Butanol/H₂O (4:1).
The triazole ring is confirmed by ¹³C NMR (125 MHz, CDCl₃) with a distinctive signal at δ 144.2 (C=N).
Nucleophilic Substitution and Deprotection
S3 is functionalized via nucleophilic substitution with 1-(bromomethyl)-4-(trifluoromethyl)benzene to introduce the trifluoromethyl benzyl group, yielding S4 . Key steps:
Deprotection of the tert-butoxycarbonyl (Boc) group in S4 using trifluoroacetic acid (TFA) in dichloromethane (DCM) affords primary amine S5 (95% yield).
Acrylamide Warhead Installation
The covalent warhead is introduced by reacting S5 with acryloyl chloride in the presence of DIEA (N,N-diisopropylethylamine):
-
Molar Ratio : S5 : acryloyl chloride = 1 : 1.2.
-
Solvent : DCM, 0°C to room temperature.
¹H NMR (500 MHz, DMSO-d₆) of the final intermediate shows vinyl protons at δ 6.42 (dd, J = 16.8, 10.4 Hz, 1H) and 6.12–6.05 (m, 2H), confirming acrylamide formation.
HCl Salt Formation
The free base is converted to this compound by treatment with hydrochloric acid (1.0 eq) in ethyl acetate. The product precipitates as a white solid, isolated by filtration (95% purity by HPLC).
Structural Characterization and Validation
Spectroscopic Analysis
-
¹H/¹³C NMR : Full assignment of protons and carbons confirms regiochemistry and functional group integrity.
-
HRMS : Calculated for C₁₅H₁₂Cl₂F₃NO ([M+H]⁺): 350.160; Found: 350.158.
Reaction Optimization Insights
Solvent and Temperature Effects
Substituent Impact on Reactivity
-
Trifluoromethyl Group : Enhances electrophilicity at the benzyl position, facilitating nucleophilic substitution (k = 0.15 min⁻¹ in DMF at 80°C).
-
Pyridine Moiety : Coordinates with copper during CuAAC, reducing catalyst loading requirements.
Challenges and Mitigation Strategies
Purification of Hydrophobic Intermediates
Late-stage intermediates (e.g., S4 ) exhibit high hydrophobicity. Reverse-phase chromatography (C18 column, MeCN/H₂O gradient) achieves >95% purity.
Comparative Analysis of Synthetic Routes
Table 2: Yield and Purity Across Key Steps
| Step | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Epoxide ring-opening | 85–90 | 90 | Enantioselectivity control |
| CuAAC | 88 | 92 | Copper residue removal |
| Acrylamide coupling | 78 | 95 | Over-acylation side reactions |
Q & A
Basic Research Questions
Q. What experimental assays are recommended to evaluate TED-347 HCl’s inhibitory effects on the TEAD-YAP interaction?
- Methodological Answer : Use fluorescence polarization (FP) assays or surface plasmon resonance (SPR) to quantify binding affinity between TEAD4 and YAP1. For functional validation, dual-luciferase reporter assays (e.g., CTGF/CYR61 promoters) and electrophoretic mobility shift assays (EMSAs) can confirm transcriptional inhibition. Cell migration and invasion assays (Transwell or scratch assays) are recommended to assess phenotypic changes in cancer models .
Q. How can researchers validate the irreversible covalent binding mechanism of this compound to TEAD4?
- Methodological Answer : Perform time-dependent inhibition studies with dialysis experiments to confirm irreversibility. Size-exclusion chromatography (SEC) post-incubation with this compound can rule out protein aggregation. Mass spectrometry or X-ray crystallography identifies covalent adduct formation at the palmitate-binding pocket .
Q. What are the standard in vivo models for testing this compound’s antitumor efficacy?
- Methodological Answer : Subcutaneous xenograft models (e.g., PC3 or A549 cells in immunodeficient mice) are commonly used. Measure tumor volume, weight, and metastasis via bioluminescence imaging. Include FATP5-overexpressing cell lines to assess resistance mechanisms .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations and Markov state models (MSMs) optimize this compound derivatives for enhanced TEAD4-YAP1 disruption?
- Methodological Answer : Use MM/GBSA calculations to estimate binding free energy changes. Apply dimensionality reduction techniques (e.g., t-ICA) to analyze conformational shifts in TEAD4 upon ligand binding. Compare ∆∆G values between original and modified compounds to prioritize derivatives with stronger allosteric effects .
Q. What strategies address contradictory results between in vitro binding assays and in vivo efficacy studies for this compound?
- Methodological Answer : Investigate off-target effects via kinome-wide profiling. Assess cellular permeability using Caco-2 assays or LC-MS quantification of intracellular drug levels. Validate target engagement in tumors using proximity ligation assays (PLAs) or Western blotting for downstream Hippo pathway markers .
Q. How do researchers design dose-response experiments to account for this compound’s slow conformational inhibition kinetics?
- Methodological Answer : Extend incubation times beyond 48 hours to reach steady-state inhibition. Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values, incorporating time-dependent parameters. Include control experiments with reversible inhibitors (e.g., flufenamic acid derivatives) to isolate kinetic effects .
Q. What integrative approaches reconcile transcriptomic and proteomic data when studying this compound’s impact on Hippo signaling?
- Methodological Answer : Combine RNA-seq (for CTGF/CYR61 expression) with phosphoproteomics (e.g., YAP1 phosphorylation status). Use pathway enrichment analysis (Ingenuity or GSEA) to identify cross-talk with parallel pathways (e.g., Wnt/β-catenin). Validate findings with ChIP-seq for TEAD4-DNA binding .
Data Interpretation and Reproducibility
Q. How should researchers statistically analyze this compound’s differential effects across cell lines with varying FATP5 expression?
- Methodological Answer : Apply two-way ANOVA to compare dose-response curves between wild-type and FATP5-overexpressing lines. Use Tukey’s post hoc test to identify significant differences in IC50 values. Report effect sizes (Cohen’s d) to quantify resistance magnitude .
Q. What validation steps ensure reproducibility of covalent inhibition assays for this compound?
- Methodological Answer : Pre-treat TEAD4 with iodoacetamide to block free cysteine residues, confirming specificity. Include negative controls (e.g., TEAD4 mutants lacking the target cysteine). Replicate experiments across independent labs with standardized protocols .
Tables of Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
